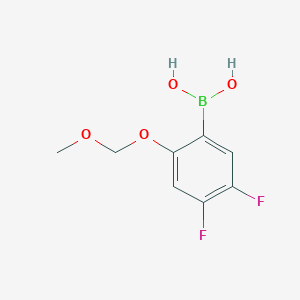

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from nucleophilic substitution) .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its reactivity and stability make it a valuable tool for constructing carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of pharmaceuticals and biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the resulting compounds .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties .

Mecanismo De Acción

The mechanism of action of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Methoxyphenyl)boronic acid

- (2,3-Difluoro-4-(methoxymethoxy)phenyl)boronic acid

- (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid

Uniqueness

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group. This unique structure imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .

Actividad Biológica

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes difluoromethyl and methoxymethoxy substituents on the phenyl ring, enhancing its reactivity and interaction with biological targets.

The synthesis of this compound typically involves the reaction of appropriate boron sources with substituted phenols. The presence of fluorine atoms contributes to the compound's electronic properties, potentially influencing its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging capabilities, which can protect cells from oxidative stress.

- Antibacterial Activity : It has shown effectiveness against various bacterial strains, including Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7.

Antioxidant Activity

In vitro assays have shown that this compound exhibits a notable antioxidant effect. The compound's IC50 values for DPPH radical scavenging are reported to be around 0.14 µg/mL, indicating strong antioxidant potential.

Antibacterial Activity

The antibacterial efficacy of this boronic acid has been evaluated against common pathogens. For instance:

- Escherichia coli : Exhibits an MIC of 6.50 mg/mL.

- Bacillus cereus : Further studies are warranted to explore the full spectrum of antibacterial activity.

Anticancer Activity

The cytotoxic effects on cancer cell lines have been assessed:

- In MCF-7 cells, the compound demonstrated an IC50 value of 18.76 µg/mL, indicating a substantial inhibitory effect on cancer cell growth while showing minimal toxicity to healthy cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction : Its structural attributes may facilitate binding to specific receptors, modulating cellular signaling pathways.

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with other boronic acids:

| Compound Name | Antioxidant Activity (IC50 µg/mL) | Antibacterial Activity (MIC mg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|

| This compound | 0.14 | 6.50 | 18.76 |

| Trifluoromethyl phenylboronic acid | 0.20 | 8.00 | 15.00 |

| Methoxy phenylboronic acid | 0.30 | 10.00 | 22.00 |

Case Studies

Several studies have highlighted the practical applications of this compound:

- Formulation in Creams : A study demonstrated the incorporation of this compound into topical formulations for enhanced skin protection against oxidative damage.

- Pharmaceutical Development : Ongoing research is exploring its use as a lead compound in drug discovery aimed at treating bacterial infections and cancer.

Propiedades

IUPAC Name |

[4,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-7(11)6(10)2-5(8)9(12)13/h2-3,12-13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRQYMQLWYSUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCOC)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.